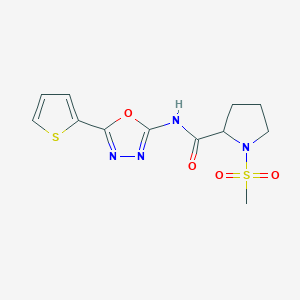
1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide is a complex organic compound featuring a sulfonyl group, oxadiazole ring, thiophene ring, and a pyrrolidine carboxamide structure. Due to its unique chemical makeup, it has garnered attention in various research fields, including chemistry, biology, and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The compound is synthesized through multi-step reactions. Initially, the thiophene-2-carboxylic acid can be converted into 5-(thiophen-2-yl)-1,3,4-oxadiazole using cyclization reactions involving hydrazine. The methylsulfonyl group is then introduced via sulfonation reactions. Finally, the pyrrolidine-2-carboxamide segment is added through amidation reactions, typically involving pyrrolidine-2-carboxylic acid and an appropriate amine.
Industrial Production Methods
In an industrial setting, the production methods are scaled up to include bulk reagents and optimized reaction conditions, focusing on high yield and purity. This often involves the use of continuous flow reactors and catalysts to ensure efficient processing and cost-effectiveness.
化学反应分析
Types of Reactions
The compound undergoes several types of reactions, including oxidation, reduction, and substitution. Oxidative conditions can lead to the formation of sulfone derivatives, while reductive conditions can reduce the oxadiazole ring.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride. Reaction conditions often involve controlling temperature, pH, and using solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced oxadiazole forms, and various substituted products depending on the reagents used.
科学研究应用
Chemistry: : As an intermediate in the synthesis of other complex molecules.
Biology: : Investigated for its interactions with biological macromolecules.
Medicine: : Potential therapeutic agent due to its unique structural properties.
Industry: : Used in the development of new materials with specific chemical and physical properties.
作用机制
The compound exerts its effects through interactions with molecular targets like enzymes and receptors. Its mechanism involves binding to active sites, leading to inhibition or activation of specific biochemical pathways.
相似化合物的比较
Compared to similar compounds such as N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide, the presence of the methylsulfonyl group in 1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide significantly alters its chemical reactivity and biological activity, making it unique.
Similar compounds include:
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide
5-(thiophen-2-yl)-1,3,4-oxadiazole derivatives
Pyrrolidine-2-carboxamide derivatives
生物活性
The compound 1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide (CAS Number: 1058398-84-7) has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is C13H16N4O4S, with a molecular weight of 356.4 g/mol . The structure incorporates a pyrrolidine moiety linked to a thiophenyl-substituted oxadiazole, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₄O₄S |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 1058398-84-7 |
Biological Activity Overview
-
Anticancer Activity :
- The oxadiazole scaffold has been recognized for its potential as a thymidine phosphorylase (TP) inhibitor, which plays a crucial role in cancer progression by facilitating angiogenesis and tumor growth . Compounds with this structure have shown promise in inhibiting TP in various cancer types, including breast and colorectal cancers .
- Mechanism of Action :
- In vitro Studies :
Study 1: Inhibition of Thymidine Phosphorylase
A study published in Bentham Science highlighted the synthesis and biological evaluation of several 1,3,4-oxadiazole derivatives as TP inhibitors. These compounds showed varying degrees of inhibition against TP, suggesting that structural modifications can enhance their efficacy .
Study 2: Structure-Activity Relationship (SAR)
Research focusing on SAR emphasized that substituents on the oxadiazole ring significantly influence biological activity. Compounds with electron-withdrawing groups exhibited enhanced inhibitory effects on TP compared to those with electron-donating groups .
Research Findings
Recent literature reviews have summarized the importance of oxadiazole derivatives in medicinal chemistry, particularly their role as anticancer agents. The following table summarizes key findings from various studies regarding the biological activity of similar compounds:
属性
IUPAC Name |
1-methylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S2/c1-22(18,19)16-6-2-4-8(16)10(17)13-12-15-14-11(20-12)9-5-3-7-21-9/h3,5,7-8H,2,4,6H2,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOVAZCBBDYQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














